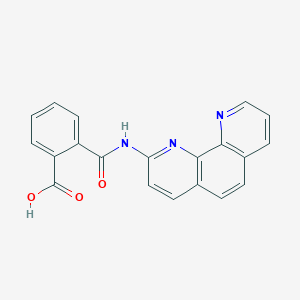
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is a complex organic compound that features a phenanthroline moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative. One common method includes the nucleophilic addition of 1,10-phenanthroline to a benzoic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, and the process may be catalyzed by transition metals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the phenanthroline or benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid involves its ability to form stable complexes with metal ions. The phenanthroline moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ion, making it useful in catalysis and other applications. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler compound that lacks the benzoic acid moiety but shares the phenanthroline structure.
2,2’-Bipyridine: Another chelating agent with similar coordination properties but different structural features.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is unique due to its combination of the phenanthroline and benzoic acid moieties, which provide a versatile platform for forming stable metal complexes.
Properties
CAS No. |
63296-75-3 |
|---|---|
Molecular Formula |
C20H13N3O3 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-(1,10-phenanthrolin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H13N3O3/c24-19(14-5-1-2-6-15(14)20(25)26)23-16-10-9-13-8-7-12-4-3-11-21-17(12)18(13)22-16/h1-11H,(H,25,26)(H,22,23,24) |
InChI Key |
QBDREUZCGSGMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)
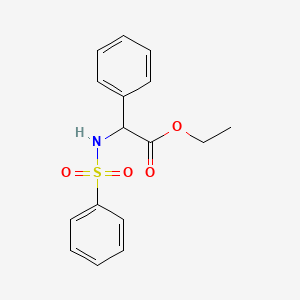
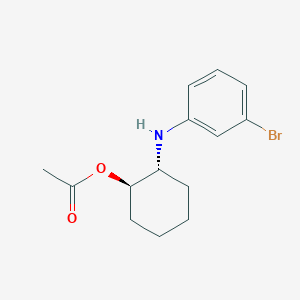

![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
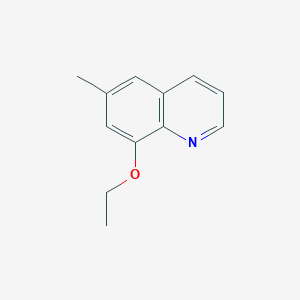
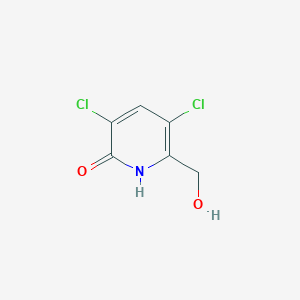

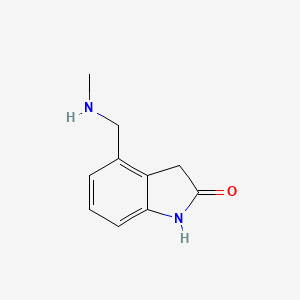
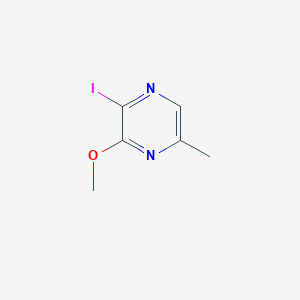
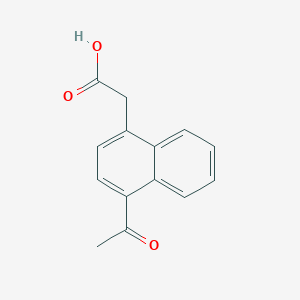
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
